molecular formula C17H18N2O5S B2747306 N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide CAS No. 899997-08-1

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide

Cat. No.: B2747306
CAS No.: 899997-08-1
M. Wt: 362.4
InChI Key: CIEKWJYUCKXZLL-UHFFFAOYSA-N
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Description

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a modulator of histone deacetylase (HDAC) activity. The compound's structure, featuring a benzamide moiety linked to a sulfonamide group, is characteristic of inhibitors that target zinc-dependent HDAC enzymes, particularly class I HDACs [https://www.ncbi.nlm.nih.gov/books/NBK459129/]. HDACs play a critical role in epigenetic regulation by controlling chromatin structure and gene expression, and their dysregulation is implicated in various diseases, including cancer and neurological disorders [https://www.nature.com/articles/s41568-019-0143-7]. Researchers utilize this benzamide-sulfonamide hybrid compound to investigate the therapeutic potential of HDAC inhibition, studying its effects on cell cycle arrest, apoptosis, and differentiation in vitro. Its research value is further amplified by the piperonyl (benzodioxolyl) component, which can influence the compound's pharmacokinetic properties and selectivity profile. Ongoing research focuses on elucidating its precise isoform selectivity, its efficacy in disease models, and its potential as a lead compound for the development of novel epigenetic therapeutics .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)18-8-9-25(21,22)19-11-13-6-7-15-16(10-13)24-12-23-15/h1-7,10,19H,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKWJYUCKXZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule .

Scientific Research Applications

Antimicrobial Activity

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide exhibits significant antimicrobial properties. Studies have shown that derivatives of similar sulfamoyl compounds demonstrate efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, the antimicrobial activity of synthesized compounds has been evaluated using the Minimum Inhibitory Concentration (MIC) method, revealing promising results against various pathogens.

Table 1: Antimicrobial Activity of Sulfamoyl Compounds

Compound NameMIC (µM)Target Organisms
N11.27Staphylococcus aureus (Gram-positive)
N81.43Escherichia coli (Gram-negative)
N222.60Klebsiella pneumoniae (Gram-negative)
N232.65Candida albicans (fungal)

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC₅₀ values lower than established chemotherapeutics like 5-Fluorouracil against human colorectal carcinoma cell lines (HCT116).

Table 2: Anticancer Activity of Related Compounds

Compound NameIC₅₀ (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard Drug9.99HCT116

Mechanistic Insights

The mechanism of action for the antimicrobial and anticancer properties of this compound is still under investigation. The sulfamoyl group is believed to interfere with bacterial folate synthesis, a pathway crucial for bacterial growth and survival. In cancer cells, similar compounds may induce apoptosis through various signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues and Their Targets

Dual 5-Lipoxygenase/mPGES-1 Inhibitors ()

A closely related compound, 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid , shares the benzodioxolylmethylsulfonamide motif. It acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), critical enzymes in inflammatory pathways. The benzodioxole group enhances hydrophobic interactions with enzyme active sites, while the sulfonamide bridges the aromatic systems for optimal binding .

Antifungal 1,3,4-Oxadiazoles ()

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) contains a sulfamoyl group linked to a benzamide and oxadiazole ring. LMM5 inhibits thioredoxin reductase in Candida albicans, showing antifungal activity. The oxadiazole ring introduces rigidity, improving metabolic stability compared to the target compound’s flexible ethylsulfamoyl chain .

Key Difference : The absence of the oxadiazole in the target compound may reduce antifungal efficacy but broaden anti-inflammatory or anticancer applications.

Sigma Receptor Ligands ()

Radioiodinated benzamides like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) target sigma receptors overexpressed in prostate cancer. The piperidinyl group in [125I]PIMBA enhances receptor affinity, while the target compound’s benzodioxole may favor different hydrophobic interactions. Both compounds utilize the benzamide scaffold for receptor binding, but substituents dictate specificity .

Key Difference : The benzodioxole in the target compound could shift activity toward enzymes rather than sigma receptors.

Antiparasitic Nitazoxanide ()

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) contains a nitro-thiazole group instead of benzodioxole. This structural variation enables antiparasitic activity by disrupting pyruvate:ferredoxin oxidoreductase (PFOR). The target compound’s sulfamoyl group lacks the electron-withdrawing nitro moiety critical for Nitazoxanide’s mechanism .

Key Difference : The benzodioxole and sulfamoyl groups in the target compound may favor enzyme inhibition over antiparasitic effects.

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzamide 2H-1,3-Benzodioxolylmethylsulfamoyl ethyl Dual 5-LOX/mPGES-1 inhibition
LMM5 Benzamide + Oxadiazole Benzyl(methyl)sulfamoyl Thioredoxin reductase (Antifungal)
[125I]PIMBA Benzamide Piperidinyl, Iodo-methoxy Sigma receptors (Prostate cancer)
Nitazoxanide Benzamide Nitro-thiazole Antiparasitic
Key Observations:
  • Benzodioxole vs. Oxadiazole : The benzodioxole in the target compound improves enzyme inhibition (e.g., 5-LOX/mPGES-1), while oxadiazoles enhance antifungal activity .
  • Sulfamoyl vs. Piperidinyl : Sulfamoyl groups (target compound) favor enzyme interactions, whereas piperidinyl groups ([125I]PIMBA) enhance receptor binding .

Biological Activity

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activity, particularly in relation to its therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with a sulfamoyl group and a benzodioxole moiety, which is crucial for its biological activity. The molecular formula is C18H19N3O7SC_{18}H_{19}N_{3}O_{7}S and its IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the benzodioxole moiety.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Coupling with the benzamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins involved in critical cellular processes, leading to effects such as apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to anticancer activity, this compound may also possess anti-inflammatory properties. Compounds containing the benzodioxole structure have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Research highlighted that derivatives of benzodioxole exhibited potent cytotoxicity against breast cancer cell lines. The study suggested that the mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
  • Inflammation Model : Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with sulfamoyl derivatives .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory cytokines
Enzyme InhibitionInhibits specific protein functions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Coupling of the benzodioxol-5-ylmethylamine with sulfamoyl chloride using carbodiimide reagents (e.g., EDCI) under inert atmosphere (N₂/Ar) at 0–25°C .
  • Step 2 : Reaction with benzoyl chloride in acetonitrile:water (3:1) at room temperature for 72 hours, followed by crystallization from methanol:water (4:1) to achieve ~75% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Confirm regiochemistry and sulfonamide bond formation in deuterated DMSO or CDCl₃ .
  • IR Spectroscopy : Identify sulfonamide (S=O, ~1350 cm⁻¹) and benzodioxole (C-O-C, ~1250 cm⁻¹) stretches .
  • HPLC-MS : Monitor purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Approach :

  • Substituent Variation : Replace benzodioxole with other electron-rich aromatics (e.g., naphthol) to assess π-π stacking effects .
  • Sulfamoyl Modifications : Introduce alkyl/aryl groups on the sulfamoyl nitrogen to evaluate steric vs. electronic contributions .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with COX-2 or 5-LOX .

Q. How to resolve contradictions in reported biological activity data?

  • Strategies :

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based reporter assays .
  • Impurity Analysis : Quantify byproducts (e.g., unreacted intermediates) via LC-MS and correlate with bioactivity .
  • Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines to rule out batch variability .

Q. What experimental designs assess stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours; monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Store solid/liquid forms under UV light (254 nm) or 40°C for 7 days; track decomposition by TLC .

Q. How to investigate the compound’s mechanism of action when biochemical targets are unknown?

  • Workflow :

  • Pull-Down Assays : Use biotinylated analogs to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
  • X-ray Crystallography : Co-crystallize with suspected targets (e.g., LOX) to resolve binding interactions .

Q. How to address discrepancies in cytotoxicity data across different research groups?

  • Troubleshooting :

  • Cell Line Authentication : Verify via STR profiling to rule out contamination .
  • Assay Standardization : Use common positive controls (e.g., doxorubicin) and normalize viability to ATP content (CellTiter-Glo) .
  • Solvent Effects : Ensure DMSO concentrations are ≤0.1% to avoid false positives .

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